

# 6-Amino-5-bromonicotinonitrile molecular structure and formula

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## Compound of Interest

Compound Name: 6-Amino-5-bromonicotinonitrile

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## An In-depth Technical Guide to 6-Amino-5-bromonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and available physicochemical and spectroscopic data for **6-Amino-5-bromonicotinonitrile**. It also outlines a plausible synthetic route and potential applications in medicinal chemistry based on related compounds.

## Molecular Structure and Formula

**6-Amino-5-bromonicotinonitrile**, with the IUPAC name 6-amino-5-bromopyridine-3-carbonitrile, is a substituted pyridine derivative. Its structure consists of a pyridine ring with an amino group at position 6, a bromine atom at position 5, and a nitrile group at position 3.

Molecular Formula: C<sub>6</sub>H<sub>4</sub>BrN<sub>3</sub>

Molecular Weight: 198.02 g/mol

CAS Number: 477871-32-2

Canonical SMILES: C1=C(C=NC(=C1Br)N)C#N

## Physicochemical Properties

A summary of the known and predicted physicochemical properties of **6-Amino-5-bromonicotinonitrile** is presented in Table 1.

Property	Value	Source
Melting Point	194-195 °C	Experimental
Boiling Point	294.4 °C	Experimental
XlogP	0.9	Predicted[1]

Table 1: Physicochemical Properties of **6-Amino-5-bromonicotinonitrile**.

## Spectroscopic Data

Detailed spectroscopic data is essential for the unequivocal identification and characterization of **6-Amino-5-bromonicotinonitrile**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the experimental  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data.

Peak	Chemical Shift (ppm)	Multiplicity	Assignment
1	8.33	s	H-2
2	8.12	s	H-4
3	7.33	s (br)	-NH <sub>2</sub>

Table 2:  $^1\text{H}$  NMR Spectral Data of **6-Amino-5-bromonicotinonitrile** (400 MHz, DMSO- $d_6$ ).[2]

Peak	Chemical Shift (ppm)	Assignment
1	156.6	C-6
2	152.8	C-2
3	149.5	C-4
4	119.8	-CN
5	88.3	C-3
6	86.3	C-5

Table 3:  $^{13}\text{C}$  NMR Spectral Data of **6-Amino-5-bromonicotinonitrile** (100 MHz, DMSO- $d_6$ ).<sup>[2]</sup>

## Infrared (IR) Spectroscopy

While an experimental IR spectrum for **6-Amino-5-bromonicotinonitrile** is not readily available in the searched literature, the expected characteristic absorption bands are listed in Table 4 based on the functional groups present in the molecule.

Wavenumber Range ( $\text{cm}^{-1}$ )	Vibration	Functional Group
3450-3300	N-H Stretch	Primary Amine
2230-2210	$\text{C}\equiv\text{N}$ Stretch	Nitrile
1650-1580	$\text{C}=\text{C}$ Stretch	Aromatic Ring
1640-1560	N-H Bend	Primary Amine
1100-1000	C-Br Stretch	Aryl Bromide

Table 4: Predicted Infrared Absorption Bands for **6-Amino-5-bromonicotinonitrile**.

## Mass Spectrometry (MS)

Experimentally determined mass spectrometry data for **6-Amino-5-bromonicotinonitrile** is not available in the searched literature. However, predicted collision cross-section (CCS) values for different adducts are provided in Table 5.

Adduct	m/z	Predicted CCS (Å²)
[M+H] <sup>+</sup>	197.96614	127.9
[M+Na] <sup>+</sup>	219.94808	141.9
[M-H] <sup>-</sup>	195.95158	131.1

Table 5: Predicted Mass Spectrometry Data for **6-Amino-5-bromonicotinonitrile**.<sup>[1]</sup>

## Experimental Protocols

### Proposed Synthesis of 6-Amino-5-bromonicotinonitrile

The following is a proposed experimental protocol for the synthesis of **6-amino-5-bromonicotinonitrile**, adapted from procedures for similar compounds. This procedure involves the bromination of 6-aminonicotinonitrile.

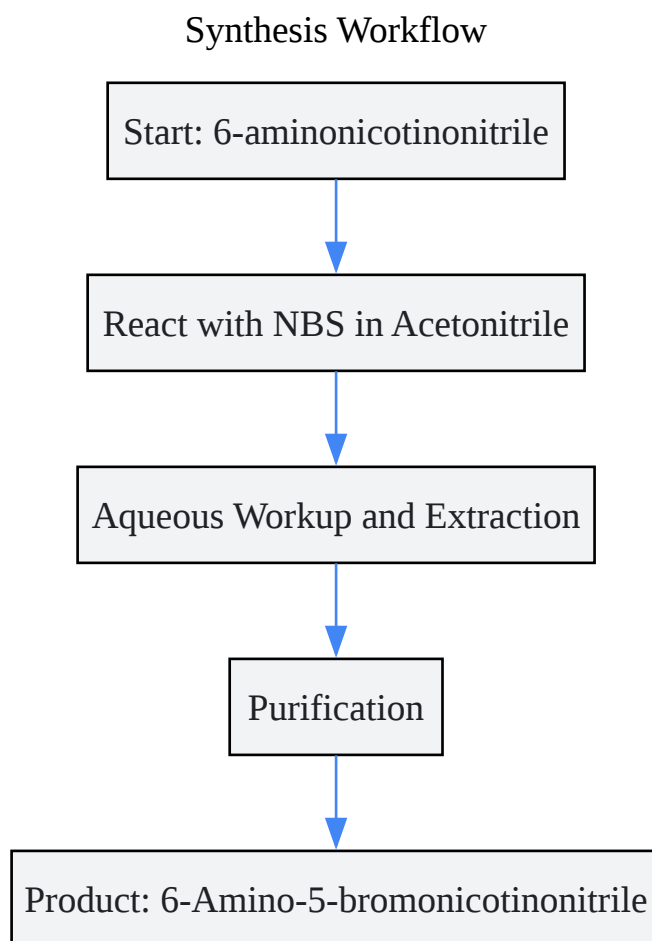
Materials:

- 6-aminonicotinonitrile
- N-Bromosuccinimide (NBS)
- Acetonitrile
- Water
- Chloroform
- Anhydrous magnesium sulfate
- Sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>)

Procedure:

- Dissolve 6-aminonicotinonitrile (1 equivalent) in acetonitrile.
- Add N-Bromosuccinimide (1.2 equivalents) to the solution at room temperature while stirring.

- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion of the reaction, add water to the reaction mixture.
- Extract the product with chloroform.
- Wash the organic layer with an aqueous solution of sodium thiosulfate and then with water.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization or column chromatography.



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Caption: Synthetic workflow for **6-Amino-5-bromonicotinonitrile**.

## Characterization Methods

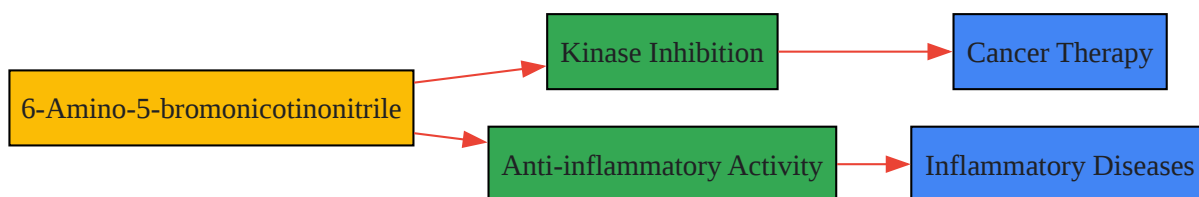
Standard analytical techniques are employed for the characterization of the synthesized compound.

- **NMR Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz or higher field spectrometer using a suitable deuterated solvent (e.g.,  $\text{DMSO-d}_6$ ).
- **IR Spectroscopy:** The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.
- **Mass Spectrometry:** High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.

## Potential Applications in Drug Discovery

While specific biological targets for **6-Amino-5-bromonicotinonitrile** have not been identified in the searched literature, substituted aminopyridines are a well-established class of compounds in medicinal chemistry with a broad range of biological activities. They are known to act as kinase inhibitors, which are crucial in cancer therapy, and also exhibit anti-inflammatory properties.

The presence of the amino, bromo, and nitrile functional groups makes **6-Amino-5-bromonicotinonitrile** a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom, in particular, is amenable to various cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships.



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Caption: Potential therapeutic applications of **6-Amino-5-bromonicotinonitrile** derivatives.

## Conclusion

**6-Amino-5-bromonicotinonitrile** is a valuable heterocyclic compound with a well-defined molecular structure and formula. This guide has provided a summary of its known physicochemical and spectroscopic properties, a proposed synthetic route, and an overview of its potential applications in drug discovery. Further experimental investigation into its synthesis, comprehensive spectroscopic characterization, and biological evaluation is warranted to fully explore its potential as a key intermediate in the development of novel therapeutics.

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## References

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